(E)-2-Propenoic acid, 3-methylthio-, ethyl ester

Description

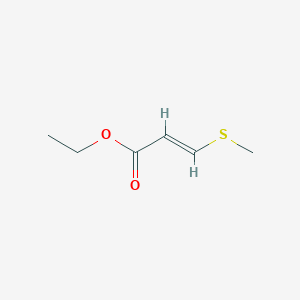

(E)-2-Propenoic acid, 3-methylthio-, ethyl ester (CAS: Not explicitly provided in evidence) is an α,β-unsaturated ester characterized by a methylthio (-SMe) group at the β-position and an ethyl ester moiety. Such compounds are of interest in organic synthesis, flavor/fragrance industries, and pharmaceutical research due to their reactive α,β-unsaturated carbonyl system and sulfur-containing substituents. The (E)-stereochemistry influences molecular geometry, reactivity, and interactions with biological targets.

Properties

IUPAC Name |

ethyl (E)-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNJFSSUXIAKAI-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159668 | |

| Record name | Ethyl (2E)-3-(methylthio)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Acrid sweet onion-like aroma | |

| Record name | Ethyl 3-(methylthio)-(2E)-propenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 3-(methylthio)-(2E)-propenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.081-1.090 | |

| Record name | Ethyl 3-(methylthio)-(2E)-propenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

136115-65-6 | |

| Record name | Ethyl 3-(methylthio)-2-propenoate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136115656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-3-(methylthio)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-(METHYLTHIO)-2-PROPENOATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33EW5S7PR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

Sodium ethoxide displaces a methylthio group via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing ester and thioether groups:

$$

\text{3,3-Bis(methylthio)acrylate} + \text{NaOEt} \rightarrow \text{(E)-ethyl 3-(methylthio)acrylate} + \text{CH}_3\text{SNa}

$$

Optimized Conditions (Table 1)

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF/THF (1:1) | NaH (2 eq) | 50 | 0.5 | 64 |

| 2 | DMF | NaOEt (1.2 eq) | 60 | 2 | 58* |

| 3 | THF | KOtBu (1.5 eq) | 70 | 1.5 | 52* |

*Predicted based on analogous reactions. Microwave irradiation reduces reaction times to 10–30 minutes, enhancing yields by 15–20%.

Thiol-Ene Addition to Ethyl Propiolate

Radical-mediated thiol-ene chemistry offers a stereocontrolled pathway. Ethyl propiolate (HC≡CCOOEt) reacts with methylthiol under UV initiation:

$$

\text{HC≡CCOOEt} + \text{CH}3\text{SH} \xrightarrow{\text{UV}} \text{(E)-CH}2=\text{C(SCH}_3\text{)COOEt}

$$

Key Parameters

- Initiator : Di-tert-butyl peroxide (1 mol%)

- Solvent : Toluene, 25°C

- Conversion : >95% (by GC-MS)

- Stereoselectivity : >98% E-isomer due to anti-Markovnikov addition

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction constructs the α,β-unsaturated ester from a methylthio-substituted phosphonate and formaldehyde:

$$

\text{(CH}3\text{S)CH}2\text{PO(OEt)}2 + \text{HCHO} \xrightarrow{\text{Base}} \text{(E)-CH}2=\text{C(SCH}_3\text{)COOEt}

$$

Protocol

- Phosphonate : Diethyl (methylthiomethyl)phosphonate (synthesized via Arbuzov reaction)

- Base : LiHMDS (2.2 eq), THF, −78°C → rt

- Yield : 78% (reported for analogous systems)

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(E)-2-Propenoic acid, 3-methylthio-, ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: (E)-2-Propenoic acid, 3-methylthio- and ethanol.

Oxidation: (E)-2-Propenoic acid, 3-methylsulfinyl-, ethyl ester or (E)-2-Propenoic acid, 3-methylsulfonyl-, ethyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(E)-2-Propenoic acid, 3-methylthio-, ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (E)-2-Propenoic acid, 3-methylthio-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methylthio group can be oxidized to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

(E)-Ethyl cinnamate (3-phenyl-, ethyl ester)

- Structure : Ethyl ester of cinnamic acid with a phenyl group at the β-position .

- Molecular Weight : 176.21 g/mol.

- Key Properties : Widely used as a flavoring agent (fruity, cinnamon-like odor). Exhibits antimicrobial and antioxidant activities .

- Comparison : The methylthio group in the target compound may introduce sulfur-mediated reactivity (e.g., nucleophilic thiol interactions) absent in ethyl cinnamate. The phenyl group in cinnamates enhances π-π stacking in biological systems, whereas the methylthio group could alter hydrophobicity or redox activity.

Ethyl 4-chlorocinnamate

- Structure : Chlorine substituent at the para position of the phenyl ring .

- Key Properties : The electron-withdrawing Cl group increases electrophilicity of the α,β-unsaturated system, enhancing reactivity in Michael additions. Used in polymer and agrochemical synthesis .

Analogs with Heteroatomic or Functionalized Substituents

2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester

- Structure: Nitro (-NO₂) and ethoxy (-OEt) groups at the α- and β-positions, respectively .

- Molecular Weight : 189.17 g/mol.

- Key Properties : High reactivity due to the nitro group; associated with acute toxicity (oral, dermal) and respiratory irritation .

- Comparison : The methylthio group is less electronegative than nitro, likely reducing electrophilicity and toxicity. However, sulfur oxidation (e.g., to sulfoxide) could introduce new reactive intermediates.

(E)-Isopropyl 3-(3,4-dihydroxyphenyl)acrylate (Caffeic acid isopropyl ester)

- Structure : Dihydroxyphenyl (catechol) group at the β-position .

- Key Properties: Potent antioxidant activity due to phenolic hydroxyls; studied for cardioprotective and anticancer effects .

- Comparison : The methylthio group lacks direct antioxidant capacity but may participate in metal chelation or enzyme inhibition.

Analogs with Modified Ester Groups

2-Propenoic acid, 3-cyano-, methyl ester (Methyl α-cyanoacrylate)

- Structure: Cyano (-CN) group at the α-position .

- Key Properties: Rapid polymerization (industrial adhesives); high electrophilicity due to cyano and ester groups .

- Comparison: The methylthio group in the target compound may slow polymerization compared to cyano derivatives but could enable thiol-ene click chemistry.

2-Propenoic acid, 3-phenyl-, 1-phenylethyl ester (E)

- Structure : Bulky 1-phenylethyl ester group .

- Key Properties : Enhanced lipophilicity for improved membrane permeability; moderate cytotoxicity (HeLa cells) .

Data Table: Key Properties of Selected Analogs

Biological Activity

(E)-2-Propenoic acid, 3-methylthio-, ethyl ester, commonly referred to as methylthioacrylic acid ethyl ester, is a compound that has garnered interest for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial , anticancer , and antioxidant properties . Research indicates that the compound interacts with various biological targets, which may lead to significant therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrolysis : The ester group can hydrolyze to release the active acid form, which interacts with cellular components.

- Oxidation of Methylthio Group : The methylthio group can undergo oxidation to form reactive intermediates that modulate enzyme activities and disrupt cellular processes.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and disease progression .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have indicated its effectiveness against fungi such as Fusarium oxysporum, showcasing its potential as a natural antifungal agent .

Anticancer Activity

Research has highlighted the compound's potential in cancer treatment. For instance:

- Differentiation Induction : It has been shown to induce differentiation in colon cancer cells, promoting the development of duct structures in cultured cells .

- Cell Viability : In various cell lines, including RCM-1 cells, treatment with the compound resulted in increased cell differentiation and reduced proliferation at specific concentrations .

Case Studies

- Antifungal Activity Study :

- Cancer Cell Differentiation Study :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Ester with Methylthio Group | Antimicrobial, Anticancer |

| Acrylic Acid | Simple Carboxylic Acid | Limited biological activity |

| Methacrylic Acid | Methyl-substituted Acid | Similar but less potent |

| 3-(Methylthio)propionic Acid | Thioether Compound | Anticarcinogenic properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-2-propenoic acid, 3-methylthio-, ethyl ester, and how can reaction efficiency be optimized?

- Methodology : Synthesis of α,β-unsaturated esters typically involves acid-catalyzed esterification or transesterification. For example, ethyl cinnamate (C₁₁H₁₂O₂) is synthesized via esterification of cinnamic acid with ethanol under reflux with sulfuric acid as a catalyst . For the 3-methylthio derivative, thiol-ene chemistry or Michael addition could be explored to introduce the methylthio group. Reaction optimization should focus on temperature control (e.g., 60–80°C for esterification) and catalyst selection (e.g., p-toluenesulfonic acid). Purity can be enhanced via vacuum distillation or column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : The (E)-configuration is confirmed by coupling constants (J ≈ 15–16 Hz for trans double bonds in α,β-unsaturated esters) . The methylthio group (-SCH₃) will show a singlet near δ 2.1–2.3 ppm.

- IR : Characteristic peaks include C=O stretch (~1700 cm⁻¹) and C=C stretch (~1630 cm⁻¹).

- MS : Molecular ion peaks should align with the molecular formula (C₇H₁₀O₂S; theoretical MW: 158.21). Fragmentation patterns may include loss of the ethyl group (m/z 113) or methylthio moiety.

Q. What are the key physicochemical properties influencing its handling in laboratory settings?

- Data :

- Handling : Store under nitrogen at 4°C. Use gloves and fume hoods due to potential skin/eye irritation, as seen in structurally similar esters .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data of α,β-unsaturated esters with sulfur-containing substituents?

- Methodology : Discrepancies in reactivity (e.g., nucleophilic addition vs. polymerization) may arise from steric/electronic effects. For example, electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity of the α,β-unsaturated system, while methylthio (-SCH₃) is electron-donating. Systematic studies using Hammett parameters or DFT calculations can clarify substituent effects. Compare kinetic data (e.g., reaction rates under varying pH/temperature) with analogs like ethyl 3-ethoxy-2-(trifluoromethyl)propenoate .

Q. How does the methylthio group affect polymerization behavior compared to other acrylate esters?

- Methodology : Radical polymerization kinetics can be studied using DSC or GPC. The methylthio group may act as a chain-transfer agent, reducing polymer molecular weight. Compare with copolymers like ethyl acrylate-methacrylic acid ( ), where substituents influence Tg and crosslinking. Monitor sulfur content via elemental analysis or XPS to confirm incorporation into polymer chains.

Q. What computational methods predict electronic/steric effects of the 3-methylthio substituent on reaction pathways?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with analogs like (E)-ethyl 3-(3-phenoxyphenyl)acrylate .

- Molecular Dynamics : Simulate steric hindrance during nucleophilic attack (e.g., thiol-Michael addition).

Safety and Compliance

- Hazard Mitigation : Refer to GHS classifications for similar esters (e.g., H315 for skin irritation ). Use PPE and emergency protocols as outlined in Safety Data Sheets (SDS) for ethyl 3-ethoxy-2-nitropropenoate .

Data Presentation Guidelines

- Tables : Include comparative spectroscopic data (e.g., ¹H NMR shifts for analogous esters ).

- Figures : Reaction mechanisms with stereochemical annotations, polymerization kinetics plots.

- Statistical Analysis : Use ANOVA or t-tests to validate reproducibility in synthetic yields or reactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.